Kribb11

HSF1 transcription p-TEFb chromatin immunoprecipitation

KRIBB11 uniquely blocks HSF1-dependent p-TEFb recruitment without affecting DNA binding or Ser230 phosphorylation—enabling selective transcriptional elongation studies. Validated in vivo: 47.4% tumor inhibition (HCT-116, 50 mg/kg i.p.) with confirmed HSP70 target engagement. Consistent IC₅₀ of 3-8 µM across 6 cancer lines. Synergizes with HSP90 inhibitors. Choose KRIBB11 for mechanism-specific HSF1 research where upstream activation must remain intact.

Molecular Formula C13H12N6O2
Molecular Weight 284.27 g/mol
Cat. No. B608381
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKribb11
SynonymsKRIBB11;  KRIBB-11;  KRIBB 11.
Molecular FormulaC13H12N6O2
Molecular Weight284.27 g/mol
Structural Identifiers
SMILESCNC1=NC(=C(C=C1)[N+](=O)[O-])NC2=CC3=C(C=C2)NN=C3
InChIInChI=1S/C13H12N6O2/c1-14-12-5-4-11(19(20)21)13(17-12)16-9-2-3-10-8(6-9)7-15-18-10/h2-7H,1H3,(H,15,18)(H2,14,16,17)
InChIKeyNDJJEQIMIJJCLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





KRIBB11 (342639-96-7): HSF1 Inhibitor with Defined p-TEFb Recruitment Blockade for Cancer and Heat Shock Research


KRIBB11 (N²-(1H-indazol-5-yl)-N⁶-methyl-3-nitropyridine-2,6-diamine) is a cell-permeable small-molecule inhibitor of heat shock factor 1 (HSF1), the master transcriptional regulator of the heat shock response [1]. Unlike compounds that target upstream HSF1 activation events, KRIBB11 directly binds to HSF1 and selectively blocks the recruitment of positive transcription elongation factor b (p-TEFb) to heat shock protein (HSP) gene promoters, thereby abolishing HSF1-dependent transcriptional elongation without affecting HSF1 DNA binding or Ser230 phosphorylation [2]. The compound exhibits antiproliferative IC₅₀ values ranging from 3 to 8 µM across multiple cancer cell lines and demonstrates 47.4% in vivo tumor growth inhibition in HCT-116 xenograft models at 50 mg/kg intraperitoneal dosing [3].

Why HSF1 Pathway Inhibitors Cannot Be Interchanged: The Case for KRIBB11's Mechanism-Specific Procurement


In-class substitution among HSF1-targeting compounds is mechanistically unsound due to fundamentally divergent intervention points along the HSF1 activation-transcription axis [1]. KNK437 is hypothesized to inhibit HSF1 trimerization (an early activation step), triptolide reduces HSF1 protein levels and inhibits transactivation, quercetin/QC12 inhibit heat shock element (HSE) binding, while NZ-28 acts at the translational level [1]. KRIBB11 is uniquely characterized as operating at the transcriptional elongation stage by blocking p-TEFb recruitment—a mechanism orthogonal to all other HSF1 inhibitors and one that spares upstream HSF1 activation events [2]. Consequently, experimental outcomes, target engagement profiles, and combinatorial synergies with HSP90 inhibitors or chemotherapeutics are not transferable across compounds [3]. Procurement decisions must be guided by the specific molecular mechanism required for the experimental or screening context.

KRIBB11 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


Mechanism Selectivity: KRIBB11 Blocks p-TEFb Recruitment Without Affecting HSF1 DNA Binding or Phosphorylation

KRIBB11 is distinguished from other HSF1 pathway inhibitors by its specific mechanism of action at the transcriptional elongation step. Unlike KNK437 (hypothesized HSF1 trimerization inhibitor) and quercetin/QC12 (HSE binding inhibitors), KRIBB11 and cantharidin are the only compounds characterized as inhibiting p-TEFb recruitment to HSP promoters [1]. Critically, KRIBB11 does not inhibit heat shock-induced HSF1 binding to the hsp70 promoter or phosphorylation of HSF1 Ser230 even at 10 µM [2].

HSF1 transcription p-TEFb chromatin immunoprecipitation transcriptional elongation

Target Selectivity: KRIBB11 Specifically Binds HSF1 Over HSP90, HSF2, and CDK9

In vitro pull-down assays using biotinyl-KRIBB11 demonstrate that KRIBB11 specifically binds to HSF1 over other HSF1-associated proteins, lacking activity at heat shock protein 90 (HSP90), HSF2, and CDK9 . Affinity chromatography and competition assays confirmed direct association with HSF1 in vitro [1]. This selectivity profile is not uniformly documented for other HSF1 inhibitors such as KNK437 or triptolide.

target engagement selectivity profiling HSF1 binding pull-down assay

In Vitro Antiproliferative Potency: Cross-Panel Cancer Cell Line IC₅₀ Comparison

KRIBB11 exhibits consistent antiproliferative activity across multiple cancer cell lines with reported IC₅₀ values ranging from 3 to 8 µM in HCT116, Mia-PaCa-2, SW620, HT-29, A549, and MDA-MB-231 cells . In RKO colorectal carcinoma cells, a toxic threshold of approximately 10 µM and IC₅₀ of 20-30 µM are reported . The primary HSF1 inhibitory activity measured by luciferase reporter assay yields an IC₅₀ of 1.2 µM [1].

antiproliferative cancer cell lines IC₅₀ cytotoxicity

In Vivo Tumor Growth Inhibition: Xenograft Model Quantitative Efficacy

In a nude mouse HCT-116 xenograft model, intraperitoneal treatment with KRIBB11 at 50 mg/kg resulted in a 47.4% inhibition of tumor growth (p < 0.05) on day 31 following a single dose on day 13 post-implantation, without body weight loss [1]. Immunoblotting of tumor tissues confirmed reduced HSP70 protein expression in KRIBB11-treated tumors relative to controls, providing pharmacodynamic biomarker confirmation of target engagement [2].

xenograft tumor growth inhibition in vivo efficacy HCT-116

Transcriptional Inhibition Potency: Differential IC₅₀ Values Across HSF1 Target Genes

KRIBB11 exhibits differential potency in inhibiting transcription of various HSF1 target genes in HCT-116 cells: IC₅₀ <1 µM for reporter transcription, <3 µM for HSP47, <5 µM for HSP27, and <10 µM for HSP70 transcription [1]. This graded response profile is mechanistically informative and distinct from compounds that act through upstream HSF1 activation blockade. The p-TEFb recruitment inhibition measured by ChIP assay yields an IC₅₀ ≤3 µM [2].

transcription inhibition HSP70 HSP27 HSP47 dose-response

Combinatorial Sensitization: KRIBB11 Enhances Chemotherapeutic and Targeted Agent Efficacy

KRIBB11 demonstrates robust sensitization effects when combined with multiple classes of anticancer agents. Treatment with KRIBB11 increases apoptosis in cancer cells treated with HSP90 inhibitors geldanamycin and 17-AAG . In glioma cells, KRIBB11 combined with BH3 mimetics AT-101 and ABT-737 significantly increases mitochondrial dysfunction, effector caspase activity, and apoptotic cell death [1]. KRIBB11 also enhances the cytotoxic effect of AUY922 (HSP90 inhibitor) and sensitizes cells to benzimidazole carbamates with an approximately two-fold decrease in IC₅₀ values [2].

drug combination chemosensitization HSP90 inhibitor BH3 mimetic

KRIBB11: Optimal Research and Preclinical Application Scenarios Based on Validated Differentiation Evidence


HSF1 Transcriptional Elongation Studies Requiring Preserved Upstream Activation Markers

For researchers investigating HSF1-dependent transcriptional regulation where preservation of HSF1 DNA binding and Ser230 phosphorylation is essential, KRIBB11 provides a unique tool. Unlike KNK437 (trimerization inhibition), triptolide (protein level reduction), or quercetin (HSE binding inhibition), KRIBB11 blocks p-TEFb recruitment without affecting upstream activation events [1]. This enables selective interrogation of the transcriptional elongation phase while maintaining intact HSF1 activation signaling, making KRIBB11 the compound of choice for ChIP-seq studies of HSF1 genomic occupancy or phospho-HSF1 time-course experiments [2].

In Vivo Xenograft Studies of HSF1-Dependent Tumor Growth with Pharmacodynamic Biomarker Validation

KRIBB11 is validated for in vivo use with demonstrated 47.4% tumor growth inhibition in HCT-116 xenograft models at 50 mg/kg intraperitoneal dosing, without body weight loss [1]. Critically, pharmacodynamic target engagement is confirmed by reduced HSP70 protein expression in treated tumor tissues, enabling correlation of efficacy with biomarker modulation [2]. This combination of in vivo efficacy, tolerability, and target engagement confirmation makes KRIBB11 suitable for preclinical proof-of-concept studies and combination therapy evaluation in xenograft models.

Cancer Cell Line Panel Screening for HSF1 Dependency with Defined Selectivity Profile

For researchers conducting cross-panel cancer cell line screening to assess HSF1 dependency, KRIBB11 offers consistent antiproliferative activity (IC₅₀ 3-8 µM across HCT116, Mia-PaCa-2, SW620, HT-29, A549, and MDA-MB-231 lines) [1] combined with documented target selectivity (specific HSF1 binding; no activity at HSP90, HSF2, or CDK9) [2]. This profile reduces the risk of off-target confounding compared to less selective HSF1 pathway inhibitors and enables confident attribution of sensitivity/resistance patterns to HSF1 status.

Combination Therapy Studies with HSP90 Inhibitors or BH3 Mimetics

KRIBB11 is particularly well-suited for combination studies with HSP90 inhibitors (geldanamycin, 17-AAG, AUY922) and BH3 mimetics (AT-101, ABT-737), where it has demonstrated robust sensitization effects including increased apoptosis, enhanced caspase activity, and mitochondrial dysfunction [1]. The defined mechanism of p-TEFb recruitment blockade complements HSP90 inhibition by preventing the compensatory HSF1-dependent heat shock response that often limits HSP90 inhibitor efficacy [2]. KRIBB11 also shows ~2-fold sensitization to benzimidazole carbamate chemotherapeutics .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kribb11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.